2-(1,3-Dimethylimidazolidin-2-yl)phenol
Description
2-(1,3-Dimethylimidazolidin-2-yl)phenol (C₁₁H₁₆N₂O, MW: 192.26 g/mol) is a heterocyclic compound featuring a phenol moiety linked to a 1,3-dimethylimidazolidine ring . Its synthesis involves the condensation of 2-hydroxybenzaldehyde with N,N′-dimethylethylenediamine in toluene under reflux, yielding a yellow liquid with a high purity (90% yield) . Key spectroscopic data include:
- ¹H NMR (DMSO-d₆): δ 9.27 (s, 1H, phenolic -OH), aromatic protons between δ 6.69–7.11, and imidazolidine methyl groups at δ 2.04 .
- ¹³C NMR: Peaks at δ 157.17 (phenolic C-OH) and δ 52.76 (imidazolidine N-CH₂) .
The compound’s structure enables hydrogen bonding via its phenolic -OH and π-π stacking interactions, making it relevant in coordination chemistry and drug design .
Properties
IUPAC Name |
2-(1,3-dimethylimidazolidin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)9-5-3-4-6-10(9)14/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFYGAOJGUJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylimidazolidin-2-yl)phenol typically involves the reaction of 2-phenyl-1,3-dimethyl imidazolium cations with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethylimidazolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazolidinyl moiety.
Substitution: The phenol group can participate in substitution reactions, such as halogenation or alkylation, to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
2-(1,3-Dimethylimidazolidin-2-yl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidinyl moiety can modulate the compound’s overall reactivity and stability. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Key Findings :
- The ortho-isomer (33c) exhibits higher synthetic yield (90%) due to reduced steric hindrance during cyclization .
- The para-isomer (33a) crystallizes readily, suggesting stronger intermolecular interactions compared to the liquid ortho-analog .
Heterocyclic Variants: Imidazole vs. Imidazolidine
Replacing the saturated imidazolidine ring with aromatic imidazole alters electronic properties and reactivity:
Key Findings :
- The saturated imidazolidine ring in 33c increases electron density at the phenolic -OH, enhancing acidity compared to aromatic imidazole derivatives .
- Aromatic imidazole analogs (e.g., 2-(1H-benzo[d]imidazol-2-yl)phenol) exhibit stronger π-π stacking but reduced solubility in polar solvents .
Substituent Effects on Phenolic Ring
Modifying substituents on the phenol ring influences solubility and biological activity:
Key Findings :
- Electron-withdrawing groups (e.g., nitro in 2,4-dimethyl-5-nitroaniline) reduce solubility but enhance thermal stability .
- Methoxy substituents (e.g., in CAS 107238-33-5) increase steric bulk, limiting crystal packing efficiency .
Extended Aromatic Systems
Incorporating fused aromatic rings (e.g., benzimidazole or naphthimidazole) modifies electronic and optical properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
